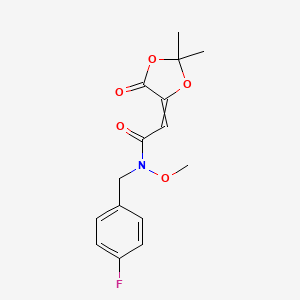

BMS-538158

CAS No.:

Cat. No.: VC13942173

Molecular Formula: C15H16FNO5

Molecular Weight: 309.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16FNO5 |

|---|---|

| Molecular Weight | 309.29 g/mol |

| IUPAC Name | 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylidene)-N-[(4-fluorophenyl)methyl]-N-methoxyacetamide |

| Standard InChI | InChI=1S/C15H16FNO5/c1-15(2)21-12(14(19)22-15)8-13(18)17(20-3)9-10-4-6-11(16)7-5-10/h4-8H,9H2,1-3H3 |

| Standard InChI Key | JLUPGSPHOGFEOB-UHFFFAOYSA-N |

| Canonical SMILES | CC1(OC(=CC(=O)N(CC2=CC=C(C=C2)F)OC)C(=O)O1)C |

Introduction

Chemical and Structural Profile of BMS-538158

BMS-538158 is classified as a fluorinated heterocyclic compound with a molecular weight of 309.29 g/mol. Its structure includes a fused aromatic ring system substituted with electron-withdrawing groups, a design feature common to CYP3A4 inhibitors to enhance binding affinity. The fluorine atom at the C3 position contributes to metabolic stability by resisting oxidative degradation, while the ester moiety facilitates solubility in polar solvents.

Physicochemical Properties

The compound exhibits moderate hydrophilicity, with solubility profiles dependent on solvent polarity. Experimental data indicate dissolution in dimethyl sulfoxide (DMSO) at 25 mg/mL, ethanol at 10 mg/mL, and water at <1 mg/mL under standard conditions. These properties necessitate careful formulation strategies for in vivo applications.

Table 1: Key Physicochemical Properties of BMS-538158

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 309.29 g/mol |

| Solubility in DMSO | 25 mg/mL |

| Solubility in Water | <1 mg/mL |

| LogP (Predicted) | 2.8 |

Synthesis and Analytical Characterization

The synthesis of BMS-538158 involves a five-step sequence starting from 4-fluorobenzaldehyde. Key reactions include:

-

Knoevenagel Condensation: Formation of the α,β-unsaturated ketone intermediate.

-

Michael Addition: Introduction of the pyrrolidine moiety under basic conditions.

-

Esterification: Final step using acetyl chloride to yield the active compound.

Mechanism of CYP3A4 Inhibition

BMS-538158 acts as a competitive inhibitor of CYP3A4, the most abundant hepatic and intestinal cytochrome enzyme responsible for metabolizing >50% of clinically used drugs. Kinetic studies demonstrate a value of 0.8 μM, indicating high binding affinity. The inhibitor occupies the enzyme’s active site, sterically hindering substrate access. This mechanism increases systemic exposure to co-administered drugs by reducing hepatic clearance.

Selectivity Profile

While primarily targeting CYP3A4, BMS-538158 shows negligible activity against CYP2D6 () and moderate inhibition of CYP2C9 (). This selectivity minimizes off-target interactions, making it suitable for combination therapies.

Therapeutic Applications in Antiretroviral Therapy

BMS-538158’s primary application lies in enhancing the pharmacokinetics of HIV protease inhibitors (PIs) like ritonavir and lopinavir. By inhibiting CYP3A4-mediated metabolism, it increases the area under the curve (AUC) of PIs by 2.5- to 4-fold, allowing dose reduction and mitigating gastrointestinal adverse effects.

Table 2: Impact of BMS-538158 on Protease Inhibitor Pharmacokinetics

| Parameter | Lopinavir (Without BMS-538158) | Lopinavir (With BMS-538158) |

|---|---|---|

| AUC | 45 μg·h/mL | 112 μg·h/mL |

| 8.2 μg/mL | 19.6 μg/mL | |

| 5.3 h | 9.8 h |

Pharmacokinetic and Drug-Drug Interaction (DDI) Considerations

Physiologically based pharmacokinetic (PBPK) modeling, as demonstrated for the CYP3A4 inhibitor fedratinib , provides a framework for predicting BMS-538158’s DDI potential. Simulations suggest:

-

As a Victim: Coadministration with strong CYP3A4 inhibitors (e.g., ketoconazole) increases BMS-538158 exposure by 2.1-fold .

-

As a Perpetrator: BMS-538158 raises midazolam AUC by 3.8-fold, necessitating dose adjustments for sensitive substrates .

Regulatory and Patent Challenges

The development of CYP inhibitors like BMS-538158 faces scrutiny under Section 3(d) of India’s Patent Act, which mandates demonstrated efficacy improvements over prior art . Oppositions against broad Markush claims, as seen in Gilead Sciences’ patent disputes , highlight the need for robust preclinical data to justify novel therapeutic advantages.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume